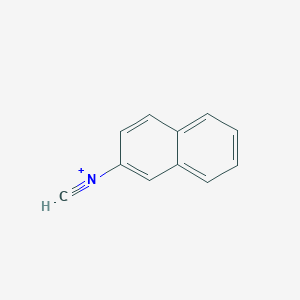![molecular formula C24H31ClN2Pd B12060232 Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride is a well-defined organometallic complex. Its chemical formula is C24H29ClN2Pd . This compound features an imidazolium-based N-heterocyclic carbene (NHC) ligand coordinated to a palladium center. Let’s explore its preparation methods, reactions, applications, and more.
Vorbereitungsmethoden
Synthetic Routes::
Direct Synthesis:
Reductive Method:
- While not commonly produced on an industrial scale, researchers often prepare this compound in the laboratory for catalytic applications.
Analyse Chemischer Reaktionen
Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride participates in various reactions:
Heck Reaction: It efficiently catalyzes the arylation of alkenes using aryl halides.
Suzuki-Miyaura Cross-Coupling: It facilitates the coupling of aryl or vinyl boronic acids with aryl halides.
Stille Coupling: This compound promotes the coupling of organotin compounds with aryl halides.
Hydrogenation: It can catalyze the hydrogenation of alkenes and alkynes.
Major products formed include arylated or alkylated derivatives of the starting materials.
Wissenschaftliche Forschungsanwendungen
Catalysis: Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride serves as a valuable catalyst in organic synthesis.
Materials Science: It contributes to the design of functional materials and polymers.
Medicinal Chemistry: Researchers explore its potential in drug development.
Wirkmechanismus
- As a palladium NHC complex, it participates in catalytic cycles by coordinating with substrates and facilitating bond-forming reactions.
- Its mechanism of action involves the activation of C–C and C–X (X = halogen) bonds.
Vergleich Mit ähnlichen Verbindungen
- Other palladium NHC complexes, such as Allyl chloropalladium (II) (CAS: 478980-03-9), exhibit comparable catalytic properties .
Allylchloro [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium (II): (CAS: 478980-04-0) is structurally related and shares similar reactivity.
Eigenschaften
Molekularformel |
C24H31ClN2Pd |
|---|---|
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;chloropalladium(1+);prop-1-ene |
InChI |
InChI=1S/C21H25N2.C3H6.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-3-2;;/h7-13H,1-6H3;3H,1H2,2H3;1H;/q-1;;;+2/p-1 |
InChI-Schlüssel |
FVAVKYGEMJJYEL-UHFFFAOYSA-M |
Kanonische SMILES |
CC=C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)




![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)







